Methyl 4-nitro-3-phenylbutanoate
Overview
Description
Methyl 4-nitro-3-phenylbutanoate is a chemical compound that has been studied in various contexts due to its interesting chemical properties and potential applications in organic synthesis. The studies focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The compound can be synthesized through multi-component reactions involving reagents such as N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde in the absence of catalysts and additives at room temperature (Jin et al., 2011). Additionally, stereoselective synthesis methods using chiral aldimines have been developed to produce enantioenriched derivatives, highlighting the compound's importance in the synthesis of complex organic molecules (García-Muñoz et al., 2015).
Molecular Structure Analysis
The molecular structure of related nitro-substituted compounds has been studied, providing insights into their conformation and bonding. For example, investigations into the crystal structure of related compounds show how molecular interactions, such as hydrogen bonds, influence the arrangement and stability of these molecules (Alizadeh, 2005).
Chemical Reactions and Properties
Methyl 4-nitro-3-phenylbutanoate undergoes various chemical reactions that demonstrate its reactivity and utility in organic synthesis. For instance, reactions with formaldehyde and primary amines under specific conditions lead to the formation of complex organic structures, showcasing the compound's versatility (Shakirov et al., 2005).
Physical Properties Analysis
While specific studies on the physical properties of Methyl 4-nitro-3-phenylbutanoate are limited, related research indicates that such compounds typically exhibit solvatochromism and can serve as probes for investigating solvent interactions. This suggests that Methyl 4-nitro-3-phenylbutanoate may exhibit similar solvent-dependent changes in its optical properties (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of Methyl 4-nitro-3-phenylbutanoate, such as its reactivity towards different reagents and conditions, reflect its potential applications in synthetic chemistry. Its ability to undergo various reactions, including Mannich reactions and reductions, highlights its usefulness in constructing diverse organic molecules (Singh et al., 2006).
Scientific Research Applications
Enzyme Inhibition : The crystallized hydrobromide of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related compound, is known for its role in bestatin inhibition of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Cancer Research : 4-Nitroestrone 3-methyl ether, another related compound, has been found to effectively inhibit the growth of dimethylbenz(a)anthracene-induced mammary tumors in rats, with no toxicity and slight estrogenicity (Rozhin et al., 1983).
Chemical Inhibition Studies : Aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates and related compounds show poor to moderate inhibitory potency against rat liver microsomal retinoic acid metabolizing enzymes (Mason et al., 2003).
Chemical Synthesis : The compound is involved in the regioselective catalyzed addition of phenol and 4-nitrophenol to 1-alkylcyclopropene-3-carboxylate esters (Shapiro et al., 1988).
Formation of Hydrogen-Bonded Sheets : Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and related compounds demonstrate the formation of hydrogen-bonded sheets in their structure (Portilla et al., 2007).
Reaction with Formaldehyde and Amines : 5-Nitropentan-2-one reacts with methylamine and formaldehyde to form substituted 5-nitrohexahydropyrimidines, a reaction in which methyl 4-nitro-3-phenylbutanoates also participate (Shakirov et al., 2005).
Inhibitors in Tuberculosis Treatment : The CoA adducts of 4-Oxo-4-phenylbut-2-enoates, which are chemically related, show potential as novel inhibitors of MenB in Mycobacterium tuberculosis (Li et al., 2011).
Organic Chemistry Applications : The compound is involved in a three-component reaction with methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine (Gein et al., 2010).
Tetrazole Derivatives Synthesis : 4-Amino-3-phenylbutanoic acid, a related compound, can be converted into tetrazole-containing derivatives with high yields (Putis et al., 2008).
Drug Impurity Profiling : Methamphetamine synthesized from MAPA, a related compound, may contain lower levels of characteristic impurities than methamphetamine synthesized from APAAN (Langone et al., 2022).
properties
IUPAC Name |
methyl 4-nitro-3-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFQGMLHRHGKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitro-3-phenylbutanoate | |
CAS RN |
34687-03-1 | |
Record name | Benzenepropanoic acid, b-(nitromethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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